molecular formula C10H14N5O7P B1665025 adenosine 5'-monophosphate CAS No. 61-19-8

adenosine 5'-monophosphate

Cat. No.: B1665025
CAS No.: 61-19-8
M. Wt: 347.22 g/mol
InChI Key: UDMBCSSLTHHNCD-KQYNXXCUSA-N
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Description

Adenosine monophosphate (AMP) is a compound that contains adenine, ribose, and one phosphate group . It is one of the components of RNA and also the organic component of the energy-carrying molecule ATP . In certain vital metabolic processes, AMP combines with inorganic phosphate to form ADP (adenosine diphosphate) and then ATP .


Synthesis Analysis

AMP is synthesized in cells and is involved in processes requiring the transfer of energy . It can be synthesized through the combination of bipyridyl ethylene (bpe), adenosine monophosphate (AMP), and copper (II) ions . The synthesis process involves the formation of coordination polymers . Another method involves the addition of phosphoryltrichloride to adenosine .


Molecular Structure Analysis

AMP molecules are highly entangled, with the phosphate and ribose groups in close proximity . This structure may facilitate the polymerization of the nucleotides into RNA-like polymers . AMP forms ordered arrays in multilamellar lipid matrices, which provides insights into the assembly of nucleic acid for primitive life .


Chemical Reactions Analysis

Phosphate ester hydrolysis is essential in signal transduction, energy storage and production, information storage, and DNA repair . In this process, hydrolysis of adenosine monophosphate disodium salt (AMPNa 2) is carried out in acidic, neutral, and alkaline conditions of pH ranging between 0.30-12.71 at 60°C .


Physical and Chemical Properties Analysis

AMP has a molecular formula of C10H14N5O7P and an average mass of 347.221 Da . It is involved in vital metabolic processes and combines with inorganic phosphate to form ADP and then ATP .

Scientific Research Applications

Metabolic Impact and Obesity

Adenosine monophosphate (AMP) plays a significant role in cellular metabolism and obesity. AMP modifies the AMP/adenosine triphosphate (ATP) ratio, influencing cellular mechanisms like AMP kinase activation, which in turn affects adipose tissue accumulation, appetite, and physical activity. This process is linked to chronic hyperinsulinemia and 'cellular starvation,' crucial in obesity's metabolic modifications (Wells & Siervo, 2011).

Biological Role as a Second Messenger

Cyclic AMP, a derivative of adenosine monophosphate, acts as a second messenger mediating the effects of various hormones. It plays a vital role in metabolic processes and influences hormonal effects such as the inotropic response to catecholamines, making it a significant focus in clinical research (Sutherland, Robison, & Butcher, 1968).

cAMP Compartmentation Mechanisms

The compartmentation of cyclic AMP (cAMP), closely related to AMP, has been extensively studied. Computational models have been developed to understand its mechanisms in transmitting extracellular stimuli into cellular responses, especially in cardiac function (Saucerman, Greenwald, & Polanowska-Grabowska, 2014).

Diagnostic and Detection Applications

AMP and its derivatives have applications in diagnostic and detection methods. A protein binding assay for cAMP, a derivative of AMP, has been developed for sensitive detection in various biological samples, showcasing its importance in biochemical assays (Gilman, 1970).

Electrophysiological and Neurological Research

AMP and its derivatives have been studied in the context of electrophysiology and neurology. For instance, research involving noradrenergic stimulation of cAMP in rat Purkinje neurons provided insights into the biochemical mechanisms in the cerebellum, relevant to understanding neurological diseases and brain function (Siggins et al., 1973).

Mechanism of Action

Target of Action

Adenosine monophosphate (AMP) is a nucleotide that is found in RNA . It primarily targets immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and the improvement of delayed cutaneous hypersensitivity . AMP also targets enzymes such as EC 3.1.3.11 (fructose-bisphosphatase) and EC 3.1.3.1 (alkaline phosphatase), and acts as an adenosine A1 receptor agonist .

Mode of Action

AMP interacts with its targets to modulate immune responses. It enhances T-cell maturation and function, natural killer cell activity, and improves delayed cutaneous hypersensitivity . It also helps resistance to infectious agents such as Staphylococcus aureus and Candida albicans . Furthermore, AMP modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .

Biochemical Pathways

AMP plays a crucial role in many cellular metabolic processes. It is interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), activating enzymes such as myophosphorylase-b . AMP is also a component in the synthesis of RNA . In the immune system, cyclic adenosine monophosphate (cAMP) is a potent regulator of innate and adaptive immune cell functions .

Pharmacokinetics

The pharmacokinetics of AMP involves its conversion into ATP. AMP can be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low . Or AMP may be produced by the hydrolysis of one high energy phosphate bond of ADP . AMP can also be converted into inosine monophosphate by the enzyme myoadenylate deaminase .

Result of Action

The action of AMP results in a number of effects on the immune system. It reverses malnutrition and starvation-induced immunosuppression, enhances T-cell maturation and function, improves natural killer cell activity, and helps resistance to certain infectious agents . It also modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .

Action Environment

The action of AMP is influenced by various environmental factors. For instance, in the immune system, cAMP regulates pro- and anti-inflammatory activities: drugs that elevate intracellular cAMP levels reduce the production of pro-inflammatory mediators and increase the production of anti-inflammatory factors in numerous immune cells . The action of AMP is also influenced by the availability of ATP in the cell .

Future Directions

Adenosine and its receptors have significant roles in metabolic disease and bone health, implicating the receptors as potential therapeutic targets . Research is being conducted on blocking the purinergic signaling to enhance radiotherapy as a combination antitumor therapeutic strategy . This has a robust potential to be translated to the clinic in the future .

Biochemical Analysis

Biochemical Properties

Adenosine monophosphate is integral to many cellular metabolic processes. It is interconverted to adenosine triphosphate and adenosine diphosphate, which are essential for energy transfer. Adenosine monophosphate allosterically activates enzymes such as myophosphorylase-b, which is involved in glycogen breakdown . Additionally, adenosine monophosphate is a component in the synthesis of RNA, highlighting its importance in genetic information processing .

Cellular Effects

Adenosine monophosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a signaling molecule in the cyclic adenosine monophosphate pathway, regulating immune cell functions and inflammatory responses . Adenosine monophosphate also affects T-cell maturation, natural killer cell activity, and resistance to infectious agents .

Molecular Mechanism

At the molecular level, adenosine monophosphate exerts its effects through binding interactions with biomolecules and enzyme activation. It is produced from adenosine triphosphate by adenylate cyclase and is involved in the regulation of glycogen, sugar, and lipid metabolism . Adenosine monophosphate activates protein kinase A, which phosphorylates various target proteins, influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine monophosphate can change over time. Its stability and degradation are influenced by various factors, including enzymatic activity and environmental conditions. Long-term studies have shown that adenosine monophosphate can regulate energy homeostasis and cellular metabolism during periods of high energy expenditure .

Dosage Effects in Animal Models

The effects of adenosine monophosphate vary with different dosages in animal models. At low doses, it enhances immune functions and cellular metabolism. At high doses, adenosine monophosphate can cause toxic effects, including alterations in cardiovascular function and energy metabolism .

Metabolic Pathways

Adenosine monophosphate is involved in several metabolic pathways, including the purine nucleotide cycle and the synthesis of RNA. It can be converted into inosine monophosphate by the enzyme myoadenylate deaminase, which frees an ammonia group . Adenosine monophosphate also plays a role in the regulation of glycolipid metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, adenosine monophosphate is transported and distributed through various mechanisms. It is rapidly taken up by an active transport system into erythrocytes and vascular endothelial cells . Adenosine monophosphate is also involved in the regulation of cyclic adenosine monophosphate gradients, which are limited by phosphodiesterases .

Subcellular Localization

Adenosine monophosphate is localized in specific subcellular compartments, where it exerts its activity. It is involved in the regulation of cyclic adenosine monophosphate signaling pathways, which are compartmentalized within cells . The subcellular localization of adenosine monophosphate is influenced by various factors, including targeting signals and post-translational modifications .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBCSSLTHHNCD-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24937-83-5
Record name Poly(A)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24937-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID5022560
Record name Adenosine 5'-phosphate
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Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
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Solubility

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C
Record name Adenosine phosphate
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Mechanism of Action

Nucleotides such as Adenosine-5'-Monophosphate affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, helping resistance to such infectious agents as Staphylococcus aureus and Candida albicans, and finally the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells. Studies have shown that mice fed a nucleotide-free diet have both impaired humoral and cellular immune responses. The addition of dietary nucleotides normalizes both types of responses. RNA, a delivery form of nucleotides, and ribonucleotides were used in these studies. The mechanism of the immune-enhancing activity of nucleic acids/nucleotides is not clear.
Record name Adenosine phosphate
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Color/Form

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC

CAS No.

61-19-8
Record name Adenosine monophosphate
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Record name Adenosine phosphate [USAN:INN:BAN]
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Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
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Melting Point

196-200 °C, 195 °C
Record name Adenosine phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00131
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Record name ADENOSINE 5'-PHOSPHATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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